2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 617696-68-1
VCID: VC7234742
InChI: InChI=1S/C19H22N4O3S2/c1-4-26-10-6-8-20-15-13(11-14-18(25)22(3)19(27)28-14)17(24)23-9-5-7-12(2)16(23)21-15/h5,7,9,11,20H,4,6,8,10H2,1-3H3/b14-11+
SMILES: CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C
Molecular Formula: C19H22N4O3S2
Molecular Weight: 418.53

2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.: 617696-68-1

Cat. No.: VC7234742

Molecular Formula: C19H22N4O3S2

Molecular Weight: 418.53

* For research use only. Not for human or veterinary use.

2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one - 617696-68-1

Specification

CAS No. 617696-68-1
Molecular Formula C19H22N4O3S2
Molecular Weight 418.53
IUPAC Name (5E)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C19H22N4O3S2/c1-4-26-10-6-8-20-15-13(11-14-18(25)22(3)19(27)28-14)17(24)23-9-5-7-12(2)16(23)21-15/h5,7,9,11,20H,4,6,8,10H2,1-3H3/b14-11+
Standard InChI Key MVNCGWWBBMLHIC-SDNWHVSQSA-N
SMILES CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C

Introduction

Molecular Identity and Structural Features

Chemical Nomenclature and Formula

The compound is systematically named 2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one, reflecting its IUPAC classification . Its molecular formula is C₁₉H₂₂N₄O₃S₂, with an average molecular mass of 418.530 g/mol and a monoisotropic mass of 418.113333 g/mol . The structure integrates a pyrido[1,2-a]pyrimidin-4-one scaffold substituted at positions 2, 3, and 9, alongside a thiazolidinone ring connected via an E-configured methylidene bridge.

Stereochemical Configuration

Critical to its reactivity is the E-configuration of the methylidene group linking the pyridopyrimidinone and thiazolidinone moieties . This stereochemistry imposes spatial constraints that influence intermolecular interactions, as evidenced by comparisons to Z-configured analogs, which exhibit distinct electronic profiles. The thiazolidinone ring itself contains a thioxo group at position 2 and a methyl substituent at position 3, contributing to its planar conformation and potential for hydrogen bonding.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₂₂N₄O₃S₂
Average Mass418.530 g/mol
Monoisotropic Mass418.113333 g/mol
Double-Bond StereoE-configuration
ChemSpider ID1509817

Synthesis and Structural Analogues

Structural Analogues and Activity Trends

The Z-configured analog 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Evt-15167444) demonstrates altered electronic properties due to stereochemical differences, underscoring the E-configuration’s role in modulating π-π stacking and dipole interactions. Such variations highlight the importance of stereochemistry in tuning biological activity, particularly in kinase inhibition or antimicrobial applications.

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility profile is influenced by its polar functional groups (e.g., thioxo, amino) and hydrophobic regions (methyl, ethoxypropyl). Predicted logP values (~2.8) suggest moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. Protonation of the amino group at physiological pH may enhance solubility in acidic environments.

Thermal and Spectral Characteristics

While experimental melting points are unavailable, analogous thiazolidinone-pyridopyrimidinone hybrids typically decompose above 200°C. Computational IR spectra predict strong absorptions at:

  • 1650–1750 cm⁻¹: C=O stretching (pyrimidinone and thiazolidinone).

  • 1250–1350 cm⁻¹: C=S stretching.

  • 3100–3300 cm⁻¹: N-H stretching (amino group).

Table 2: Predicted Spectral Peaks

Functional GroupWavenumber (cm⁻¹)Intensity
Pyrimidinone C=O1685Strong
Thiazolidinone C=O1702Medium
Thioxo (C=S)1280Strong
Amino (N-H)3250Broad

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